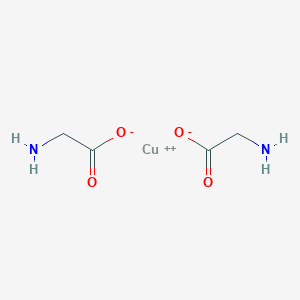

Bis(2-aminoacetoxy)copper

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El glicinato cúprico se sintetiza típicamente haciendo reaccionar acetato de cobre(II) con glicina en etanol acuoso. La reacción se produce a través de un mecanismo de sustitución disociativo no redox, produciendo generalmente el isómero cis . La reacción general es la siguiente: [ \text{Cu(OAc)₂ + 2 H₂NCH₂COOH + x H₂O → [Cu(H₂NCH₂COO)₂(H₂O)ₓ] + 2 AcOH} ] donde x = 0 o 1 .

Métodos de producción industrial: Un enfoque más industrial implica disolver óxido de cobre en amoníaco para formar un complejo amínico cúprico, que luego se hace reaccionar con glicina. El producto se purifica mediante centrifugación y destilación . Otro método implica agitar polvo de subcarbonato cúprico con una solución de glicina en un baño de agua, seguido de cristalización y centrifugación .

Análisis De Reacciones Químicas

Tipos de reacciones: El glicinato cúprico sufre diversas reacciones químicas, entre ellas:

Oxidación y reducción: El glicinato cúprico puede participar en reacciones redox debido a la presencia de iones cobre(II).

Reacciones de sustitución: Los ligandos glicinato pueden ser sustituidos por otros ligandos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Ligandos como el amoníaco o la etilendiamina pueden reemplazar al glicinato en condiciones controladas.

Principales productos:

Oxidación: Formación de complejos de cobre(III).

Reducción: Formación de complejos de cobre(I).

Sustitución: Formación de nuevos complejos de coordinación con diferentes ligandos.

4. Aplicaciones en investigación científica

El glicinato cúprico tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Cupric glycinate has a wide range of applications in scientific research:

Mecanismo De Acción

El mecanismo de acción del glicinato cúprico implica su capacidad para interactuar con las moléculas biológicas a través de la química de coordinación. El ion cobre(II) puede unirse a diversas biomoléculas, influyendo en su estructura y función. Esta interacción puede afectar a dianas moleculares como las enzimas, provocando cambios en su actividad y rutas .

Compuestos similares:

Sulfato de cobre(II): Otro complejo de cobre(II) utilizado en diversas aplicaciones.

Acetato de cobre(II): Se utiliza como precursor en la síntesis de glicinato cúprico.

Cloruro de cobre(II): Se utiliza comúnmente en aplicaciones de laboratorio e industriales.

Comparación: El glicinato cúprico es único debido a su coordinación específica con los ligandos glicinato, lo que proporciona propiedades distintas como la solubilidad y la estabilidad. A diferencia del sulfato de cobre(II) y el cloruro de cobre(II), el glicinato cúprico forma un anillo quelato de cinco miembros, ofreciendo una reactividad y aplicaciones diferentes .

Comparación Con Compuestos Similares

Copper(II) sulfate: Another copper(II) complex used in various applications.

Copper(II) acetate: Used as a precursor in the synthesis of cupric glycinate.

Copper(II) chloride: Commonly used in laboratory and industrial applications.

Comparison: Cupric glycinate is unique due to its specific coordination with glycinate ligands, which provides distinct properties such as solubility and stability. Unlike copper(II) sulfate and copper(II) chloride, cupric glycinate forms a five-membered chelate ring, offering different reactivity and applications .

Propiedades

Número CAS |

13479-54-4 |

|---|---|

Fórmula molecular |

C4H10CuN2O4 |

Peso molecular |

213.68 g/mol |

Nombre IUPAC |

2-aminoacetic acid;copper |

InChI |

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |

Clave InChI |

WGVOPTNBABZITL-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)N.C(C(=O)O)N.[Cu] |

SMILES canónico |

C(C(=O)O)N.C(C(=O)O)N.[Cu] |

Punto de ebullición |

Decomposes with gas evolution. (USCG, 1999) |

melting_point |

253.4 °F (USCG, 1999) |

Key on ui other cas no. |

13479-54-4 32817-15-5 |

Descripción física |

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

56-40-6 (Parent) |

Sinónimos |

is(glycinato)copper(II) copper glycinate copper(II) bisglycinate cupric glycinate cupric glycinate, (SP-4-1)-isome |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

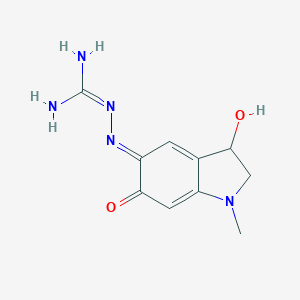

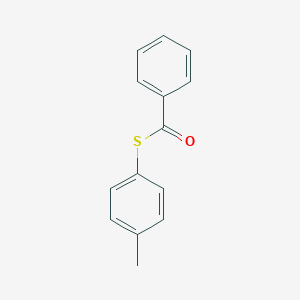

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)